5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1936635-98-1
VCID: VC2894665
InChI: InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)N)Cl
Molecular Formula: C5H5ClF3N3
Molecular Weight: 199.56 g/mol

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

CAS No.: 1936635-98-1

Cat. No.: VC2894665

Molecular Formula: C5H5ClF3N3

Molecular Weight: 199.56 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine - 1936635-98-1

Specification

CAS No. 1936635-98-1
Molecular Formula C5H5ClF3N3
Molecular Weight 199.56 g/mol
IUPAC Name 5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine
Standard InChI InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3
Standard InChI Key YXFSCIBVIMHPQW-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)N)Cl
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)N)Cl

Introduction

Chemical Structure and Basic Properties

Structural Features

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine possesses a distinctive chemical architecture characterized by:

  • A pyrazole core structure (five-membered ring with two adjacent nitrogen atoms)

  • A chlorine atom at the 5-position of the pyrazole ring

  • A methyl group attached to the nitrogen at position 1

  • A trifluoromethyl group at position 3

  • An amine group at position 4

These structural elements collectively contribute to the compound's unique chemical behavior, reactivity profile, and potential biological activities. The pyrazole core provides aromatic stability while the various functional groups modulate reactivity and interaction capabilities.

Comparison with Related Compounds

The table below compares 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with structurally related compounds identified in research data:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amineC₅H₅ClF₃N₃~199.57Target compound
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amineC₅H₆F₃N₃165.12Lacks chlorine at position 5
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideC₆H₃Cl₂F₃N₂O247.00Contains carbonyl chloride instead of amine group
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanoneC₇H₆ClF₃N₂O226.58Contains ethanone group instead of amine
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydeC₆H₄ClF₃N₂O~212.56Contains carbaldehyde group instead of amine

The structural variations among these related compounds significantly influence their chemical properties, reactivity patterns, and potential applications .

Physicochemical Properties

Physical and Chemical Characteristics

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibits a specific set of physicochemical properties influenced by its unique structural configuration:

PropertyCharacteristicDetermining Structural Features
Physical StateSolid at room temperatureMolecular weight and intermolecular forces
SolubilityModerate in organic solvents, limited in waterPresence of both hydrophobic (CF₃, Cl, CH₃) and hydrophilic (NH₂) groups
LipophilicityModerate to highTrifluoromethyl and chloro substituents
Acid-Base PropertiesWeakly basic due to amine groupElectron-withdrawing effects of adjacent groups
Chemical StabilityGenerally stable under standard conditionsAromatic ring system with electron-withdrawing groups

The presence of the trifluoromethyl group significantly influences the compound's behavior and potential applications by enhancing its lipophilicity and metabolic stability.

Spectroscopic Properties

The identification and characterization of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be accomplished through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR analysis, characteristic signals would be expected for:

  • Methyl protons (CH₃-N) appearing as a singlet around δ 3.7-3.9 ppm

  • Amine protons (NH₂) typically appearing as a broad singlet around δ 4.5-5.5 ppm

In ¹³C NMR analysis, distinctive signals would include:

  • Methyl carbon at approximately δ 35-38 ppm

  • Pyrazole ring carbons with characteristic chemical shifts

  • Trifluoromethyl carbon appearing as a quartet due to carbon-fluorine coupling

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)

  • C-F stretching vibrations from the trifluoromethyl group (1100-1200 cm⁻¹)

  • C-Cl stretching vibrations (700-800 cm⁻¹)

  • Aromatic ring vibrations (1400-1600 cm⁻¹)

Synthesis and Preparation Methods

Formation of the Pyrazole Core

The synthesis typically begins with the formation of the pyrazole ring system through cyclization reactions involving:

  • Hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions

  • Sequential addition of substituents at specific positions

Chemical Reactivity and Behavior

Functional Group Reactivity

The chemical behavior of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is significantly influenced by its functional groups:

Amine Group (-NH₂)

The primary amine at position 4 exhibits:

  • Nucleophilic properties in substitution reactions

  • Ability to form amides through acylation with acid chlorides or anhydrides

  • Capacity for reductive alkylation with aldehydes or ketones

  • Potential to participate in condensation reactions with carbonyl compounds

  • Capacity to form hydrogen bonds, affecting solubility and intermolecular interactions

Trifluoromethyl Group (-CF₃)

This group at position 3 influences the compound by:

  • Creating a strong electron-withdrawing effect on the pyrazole ring

  • Increasing the acidity of nearby hydrogen atoms

  • Enhancing lipophilicity, potentially affecting biological activity

  • Contributing to metabolic stability in biological systems

Chlorine Substituent

The chlorine atom at position 5:

Stability and Reactivity Patterns

  • Aromatic stability provided by the pyrazole ring system

  • Modified electronic distribution due to the electron-withdrawing trifluoromethyl and chloro substituents

  • Nucleophilic character of the amine group, tempered by the electron-withdrawing groups

  • Potential involvement in tautomeric equilibria involving the pyrazole ring nitrogens

Applications and Biological Activity

Potential ApplicationContributing Structural FeaturesMechanism of Action
Anti-inflammatory AgentsPyrazole core, Trifluoromethyl groupPotential inhibition of inflammatory enzymes (COX, LOX)
Anticancer CompoundsAmine functionality, Halogen substitutionPossible interaction with specific cellular receptors or enzymes
Antimicrobial AgentsCombination of lipophilic and hydrophilic groupsDisruption of microbial membranes or inhibition of essential enzymes
Enzyme InhibitorsHydrogen bond donors/acceptorsSpecific binding to enzyme active sites

The trifluoromethyl group, a key structural feature of this compound, significantly influences its chemical behavior and potential biological activities by enhancing binding affinity and specificity to biological targets.

Structure-Activity Relationships

The specific arrangement of functional groups in 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine contributes to its potential biological activity:

Analytical Methods for Identification and Characterization

Chromatographic Techniques

Several chromatographic methods can be employed for the analysis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis would typically involve:

  • Reverse-phase columns (C18 or C8)

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths corresponding to pyrazole absorption

  • Potential MS detection for enhanced sensitivity and selectivity

Gas Chromatography (GC)

GC analysis might be applicable depending on volatility:

  • Potential need for derivatization to enhance volatility

  • Use of mass spectrometric detection for structural confirmation

  • Temperature programming to optimize separation

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peak corresponding to the molecular weight

  • Characteristic fragmentation pattern including:

    • Loss of the amine group

    • Loss of the chlorine atom (distinctive isotope pattern)

    • Fragmentation of the trifluoromethyl group

  • High-resolution mass data providing empirical formula confirmation

X-ray Crystallography

X-ray crystallographic analysis could provide:

  • Definitive three-dimensional structure determination

  • Bond lengths and angles

  • Crystal packing arrangements

  • Confirmation of substitution patterns

Research Findings and Current Studies

Structural Characterization Studies

Research on related pyrazole derivatives has employed various analytical techniques for structural characterization:

  • X-ray crystallography for definitive structural confirmation

  • Advanced NMR techniques for detailed structural analysis

  • Computational studies to predict conformational preferences and reactivity

Biological Activity Investigations

Pyrazole derivatives with structural similarities to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine have been investigated for:

  • Enzyme inhibitory properties

  • Receptor binding capabilities

  • Antimicrobial effectiveness

  • Anti-inflammatory potential

Structure Optimization Research

Current research often focuses on optimizing structures of bioactive pyrazole derivatives:

  • Modifying substitution patterns to enhance specific properties

  • Improving pharmacokinetic profiles through structural adjustments

  • Enhancing binding affinity to specific targets

  • Reducing potential toxicity while maintaining desired activity

Synthetic Methodology Development

Development of efficient synthetic routes for complex pyrazole derivatives remains an active research area:

  • Novel methods for regioselective functionalization

  • Efficient introduction of trifluoromethyl groups

  • Greener approaches to pyrazole synthesis

  • Scalable methods suitable for industrial production

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